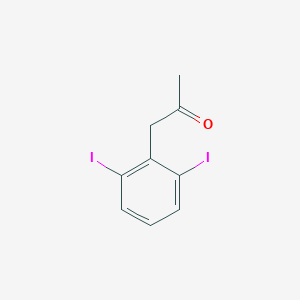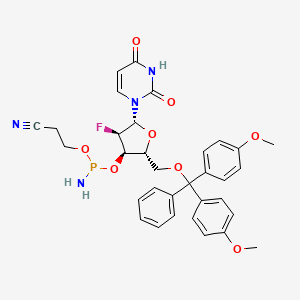
2'-Fluoro-5'-O-dmt-2'-deoxyuridine-3'-CE-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a fluorine atom at the 2’ position and a dimethoxytrityl (DMT) protecting group at the 5’ position. It is commonly used in the synthesis of modified oligonucleotides for various applications in research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves multiple steps. The starting material, 2’-deoxyuridine, undergoes fluorination at the 2’ position. This is followed by the protection of the 5’ hydroxyl group with a dimethoxytrityl (DMT) group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can be used to remove protecting groups.
Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include modified oligonucleotides with specific functional groups, which can be used for further applications in research and industry .
Applications De Recherche Scientifique
2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Utilized in the design of therapeutic oligonucleotides for treating genetic disorders.
Industry: Applied in the production of diagnostic probes and biosensors
Mécanisme D'action
The mechanism of action of 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The fluorine atom at the 2’ position enhances the stability of the oligonucleotide by increasing resistance to enzymatic degradation. The DMT group serves as a protecting group during synthesis, which is removed under acidic conditions to expose the hydroxyl group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Fluoro-5’-O-dmt-2’-deoxycytidine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyadenosine-3’-CE-phosphoramidite
- 2’-Fluoro-5’-O-dmt-2’-deoxyguanosine-3’-CE-phosphoramidite
Uniqueness
Compared to similar compounds, 2’-Fluoro-5’-O-dmt-2’-deoxyuridine-3’-CE-phosphoramidite is unique due to its specific modifications, which provide enhanced stability and specificity in oligonucleotide synthesis. The presence of the fluorine atom at the 2’ position and the DMT protecting group at the 5’ position make it particularly useful for applications requiring high stability and precision .
Propriétés
Formule moléculaire |
C33H34FN4O8P |
|---|---|
Poids moléculaire |
664.6 g/mol |
Nom IUPAC |
3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C33H34FN4O8P/c1-41-25-13-9-23(10-14-25)33(22-7-4-3-5-8-22,24-11-15-26(42-2)16-12-24)43-21-27-30(46-47(36)44-20-6-18-35)29(34)31(45-27)38-19-17-28(39)37-32(38)40/h3-5,7-17,19,27,29-31H,6,20-21,36H2,1-2H3,(H,37,39,40)/t27-,29-,30-,31-,47?/m1/s1 |
Clé InChI |
UDUKYJFEVBFFCY-LWVKHKLUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)F)OP(N)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


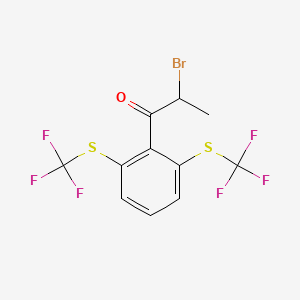


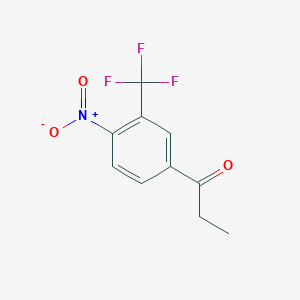
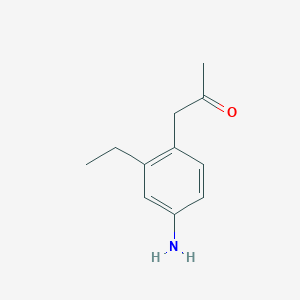

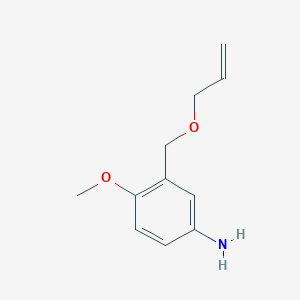

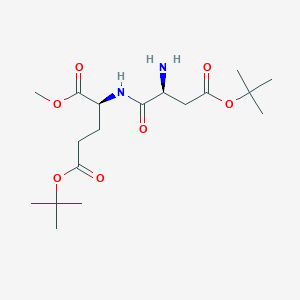

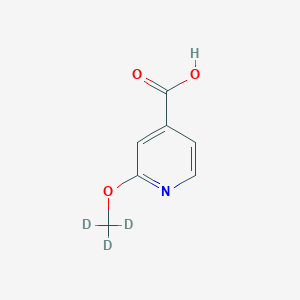
![(4R,6S)-4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14049142.png)
